

## Venglustat Clinical Trial Outcomes: A Cross-Study Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial outcomes for **Venglustat**, an investigational oral substrate reduction therapy, against other therapeutic alternatives for Fabry disease, Gaucher disease, and GBA-Parkinson's disease. The data presented is compiled from publicly available clinical trial results and publications to offer an objective overview for research and drug development professionals.

### Mechanism of Action: Substrate Reduction Therapy

**Venglustat** is a small-molecule inhibitor of glucosylceramide synthase, a key enzyme in the synthesis of glycosphingolipids.[1] In several lysosomal storage disorders, genetic defects lead to the accumulation of these lipids, causing cellular dysfunction and progressive organ damage. By inhibiting their synthesis, **Venglustat** aims to reduce the accumulation of toxic substrates.[1][2]





Click to download full resolution via product page

Caption: **Venglustat**'s mechanism of action in inhibiting glucosylceramide synthase.

#### Fabry Disease: Venglustat vs. Standard of Care

Fabry disease is an X-linked lysosomal storage disorder caused by deficient activity of the enzyme  $\alpha$ -galactosidase A, leading to the accumulation of globotriaosylceramide (Gb3).[2] Standard treatments include enzyme replacement therapies (ERTs) like agalsidase beta and the oral chaperone therapy migalastat for patients with amenable mutations.[3][4]

#### **Comparative Efficacy and Safety Data**



| Treatment                    | Clinical Trial                                            | Primary<br>Endpoint(s)                                   | Key Efficacy<br>Outcomes                                                                                                                                                                                                                                                           | Key<br>Safety/Tolerabili<br>ty Findings                                                                                                        |
|------------------------------|-----------------------------------------------------------|----------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|
| Venglustat                   | Phase 2a<br>(NCT02228460)<br>& Extension<br>(NCT02489344) | Change in Gb3<br>accumulation in<br>skin cells           | - Plasma Gb3 reduced by 41.7% at 6 months and 77.5% at 3 years.[5] - Significant reduction in Gb3 accumulation in skin capillary endothelial cells over 3 years.[5] [6] - No signs of clinical disease progression in kidneys, heart, brain, or nervous system over 3 years.[2][5] | - Most adverse events were mild (73%) and unrelated to treatment (70%). [6] - Common side effects included headache and cold-like symptoms.[5] |
| Agalsidase Beta (Fabrazyme®) | Phase 3 & Extension                                       | Clearance of GL-3 from renal capillary endothelial cells | - Cleared GL-3 from renal endothelial cells in 69% of patients at 20 weeks and 92% after an additional 6 months.[7] - Mean plasma GL-3 levels normalized and remained so for 30-36 months.[7]                                                                                      | - Infusion-<br>associated<br>reactions<br>occurred in 59%<br>of patients.[8]                                                                   |



- Estimated mean eGFR slope was -1.5 mL/min/1.73 m2/year in treated vs. -3.2 mL/min/1.73 m2/year in untreated group. [8][9] - 28% of treated patients experienced a clinically significant event vs. 42% in the placebo group.[8] [9]

Migalastat (Galafold®)

Phase 3
ATTRACT
(NCT01218659)
& Extension

Renal function vs. ERT

on renal function compared to ERT.[10] - Significant decrease in left ventricular mass index (-6.6 g/m²). [10] - Predefined renal, cardiac, or cerebrovascular events occurred in 29% of

- Similar effects

patients vs. 44% in the ERT group.[10] - Stable renal function and

reduction in LVMi

- Generally safe and welltolerated.[10][11]



|            |                                    |                               | maintained at 30 months.[11]                                                                                                                   |                               |
|------------|------------------------------------|-------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------|
| Lucerastat | Phase 3<br>MODIFY<br>(NCT03425539) | Change in<br>neuropathic pain | - Did not meet the primary endpoint of reducing neuropathic pain. [12][13][14] - Nearly 50% reduction in blood Gb3 levels after 6 months. [15] | - Well-tolerated.<br>[12][15] |

#### **Experimental Protocols**

- Gb3 Quantification in Plasma and Skin Biopsies: The precise methodology for Gb3
  quantification in the Venglustat trials involved liquid chromatography-mass spectrometry
  (LC-MS/MS) for plasma samples. For skin biopsies, Gb3 accumulation in superficial dermal
  capillary endothelial cells was assessed using electron microscopy with unbiased stereology
  to measure the volume fraction of GL-3 inclusions.[6]
- Renal Function Assessment: Renal function in the agalsidase beta and migalastat trials was
  primarily monitored by measuring the estimated glomerular filtration rate (eGFR), calculated
  using standard formulas such as the Modification of Diet in Renal Disease (MDRD) equation.
  [8][11]

# GBA-Parkinson's Disease: Venglustat vs. Other Investigational Therapies

Mutations in the GBA1 gene are a significant genetic risk factor for Parkinson's disease (PD). [16] The resulting deficiency in the enzyme glucocerebrosidase (GCase) is thought to contribute to the accumulation of  $\alpha$ -synuclein.[17] **Venglustat**, as a brain-penetrant glucosylceramide synthase inhibitor, was investigated for its potential to slow disease progression in this population.[18]



**Comparative Efficacy and Safety Data** 

| Treatment  | Clinical Trial                       | Primary<br>Endpoint(s)                                      | Key Efficacy<br>Outcomes                                                                                                                                                                                                                                                        | Key<br>Safety/Tolerabili<br>ty Findings                                                          |
|------------|--------------------------------------|-------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|
| Venglustat | Phase 2<br>MOVES-PD<br>(NCT02906020) | Change in MDS-<br>UPDRS Parts II<br>& III combined<br>score | - No significant difference compared to placebo.[19][20] - Least squares mean change in score was 7.29 for venglustat vs. 4.71 for placebo (p=0.17).[20] - Markedly reduced plasma and cerebrospinal fluid (CSF) glucosylceramide levels, confirming CNS target engagement.[21] | - Satisfactory safety profile.[20] - Most common adverse events were constipation and nausea.[7] |
| Ambroxol   | Phase 2 AiM-PD                       | Safety and<br>tolerability                                  | - 35% increase in GCase enzyme levels in CSF.[17] - A 6.8-point reduction (improvement) in a clinician-based rating scale was observed, but the study was small and lacked a placebo control. [17]                                                                              | - Safe and well-tolerated with no reported adverse events in the study.[17]                      |



#### **Experimental Protocols**

- Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS): This
  is a comprehensive, examiner-administered assessment with four parts evaluating nonmotor experiences of daily living, motor experiences of daily living, a motor examination, and
  motor complications.[22][23] Each item is scored on a 5-point scale (0=normal to 4=severe),
  with higher total scores indicating greater disability.[22] The motor examination (Part III) is
  conducted in a standardized manner, assessing features like tremor, rigidity, bradykinesia,
  and gait.[24]
- Glucosylceramide Measurement in CSF: In the MOVES-PD trial, CSF glucosylceramide
  levels were measured to confirm target engagement in the central nervous system. This was
  achieved through specialized analytical techniques, likely involving mass spectrometry, to
  quantify the lipid in CSF samples obtained via lumbar puncture.[18][25]

#### Gaucher Disease: Venglustat vs. Standard of Care

Gaucher disease is an autosomal recessive disorder resulting from a deficiency of the enzyme β-glucocerebrosidase, leading to the accumulation of glucocerebroside in various tissues.[26] The standard of care for type 1 Gaucher disease includes ERTs, such as imiglucerase, and substrate reduction therapies (SRTs) like eliglustat.[27] **Venglustat** has been investigated in type 3 Gaucher disease, which involves neurological symptoms.[16]

#### **Comparative Efficacy and Safety Data**



| Treatment                                     | Clinical Trial                                 | Primary<br>Endpoint(s)                                                                              | Key Efficacy<br>Outcomes                                                                                                                                                                                                                         | Key<br>Safety/Tolerabili<br>ty Findings                                                                               |
|-----------------------------------------------|------------------------------------------------|-----------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|
| Venglustat (in combination with Imiglucerase) | Phase 2 LEAP<br>(NCT02843035)<br>for Type 3 GD | Safety,<br>tolerability, and<br>change in CSF<br>glucosylceramide<br>and<br>glucosylsphingos<br>ine | - Median decrease of 78% in plasma and 81% in CSF glucosylceramide after 1 year.[16] [28] - Median decrease of 56% in plasma and 70% in CSF glucosylsphingos ine after 1 year. [16][28] - Slight improvement in ataxia in nine patients.[16][28] | - Most adverse<br>events were mild<br>or moderate and<br>not considered<br>related to the<br>study treatment.<br>[29] |
| Imiglucerase<br>(Cerezyme®)                   | Phase 3 &<br>Observational<br>Studies          | Organ volume,<br>hematological<br>parameters                                                        | - At 24 months, average decrease in spleen volume of 57% and liver volume of 20%.  [30][31] - Hemoglobin levels and platelet counts are expected to increase within 2 to 5 years of therapy.[26]                                                 | - Excellent safety<br>profile, with a<br>small percentage<br>of patients<br>developing<br>antibodies.[26]             |



| Eliglustat<br>(Cerdelga®) | Phase 2<br>(NCT00358150)<br>& Phase 3<br>ENGAGE<br>(NCT00891202) | Organ volume,<br>hematological<br>parameters | - After 8 years (Phase 2), mean spleen and liver volume decreased by 69% and 34%, respectively; hemoglobin increased by 2.2 g/dL, and platelet count increased by 113%.[2][5] - After 4.5 years (Phase 3), mean spleen volume decreased by 66%, liver volume by 23%, hemoglobin increased by 1.4 g/dL, and platelet count by 87%.[3] [32] | - Well-tolerated;<br>98% of adverse<br>events were mild<br>or moderate and<br>94% were<br>considered<br>unrelated to<br>treatment in the<br>Phase 2 trial.[2]<br>[5] |
|---------------------------|------------------------------------------------------------------|----------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|
|---------------------------|------------------------------------------------------------------|----------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|

#### **Experimental Protocols**

- Organ Volume Assessment: In the imiglucerase and eliglustat trials, spleen and liver volumes were typically measured using magnetic resonance imaging (MRI) or computed tomography (CT) scans. Volumes are often reported as multiples of normal.[30]
- Hematological and Biomarker Analysis: Standard laboratory procedures were used to measure hemoglobin concentration and platelet counts. Disease-specific biomarkers such as chitotriosidase and CCL18 were also quantified from blood samples.[3][5]

Caption: Generalized experimental workflows for Fabry and GBA-PD clinical trials.



#### **Summary and Future Directions**

**Venglustat** has demonstrated target engagement by effectively reducing key glycosphingolipid biomarkers in Fabry disease, GBA-Parkinson's disease, and Gaucher disease.

In Fabry disease, long-term data from a Phase 2 study suggest that **Venglustat** can significantly reduce plasma and tissue Gb3 levels and may stabilize the clinical course of the disease.[2][5] Ongoing Phase 3 trials will provide more definitive data on its efficacy on clinical endpoints such as pain and cardiac hypertrophy.[33]

For GBA-Parkinson's disease, the Phase 2 MOVES-PD trial did not meet its primary endpoint of slowing motor progression as measured by the MDS-UPDRS, despite successful target engagement in the central nervous system.[19][20] This outcome suggests that glucosylceramide synthase inhibition alone may not be sufficient to modify the disease course in this patient population.[20]

In type 3 Gaucher disease, **Venglustat**, in combination with ERT, has shown promising results in reducing central nervous system biomarkers and slight improvements in ataxia, suggesting it may address the neurological manifestations of the disease.[16][28]

The comparative data presented here underscore the distinct challenges and therapeutic landscapes of these related disorders. While substrate reduction is a validated approach in the systemic manifestations of lysosomal storage diseases, its efficacy in neurological contexts remains an area of active investigation. The ongoing and completed trials of **Venglustat** and its comparators will continue to inform the development of novel therapies for these debilitating conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. firstwordpharma.com [firstwordpharma.com]

#### Validation & Comparative





- 2. Outcomes after 8 years of eliglustat therapy for Gaucher disease type 1: Final results from the Phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Outcomes after 8 years of eliglustat therapy for Gaucher disease type 1: Final results from the Phase 2 trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. Venglustat, an orally administered glucosylceramide synthase inhibitor: Assessment over 3 years in adult males with classic Fabry disease in an open-label phase 2 study and its extension study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-Term Safety and Efficacy of Enzyme Replacement Therapyfor Fabry Disease PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. news.sanofi.us [news.sanofi.us]
- 10. Oral pharmacological chaperone migalastat compared with enzyme replacement therapy in Fabry disease: 18-month results from the randomised phase III ATTRACT study PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term efficacy and safety of migalastat treatment in Fabry disease: 30-month results from the open-label extension of the randomized, phase 3 ATTRACT study PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 13. Idorsia | Media release [idorsia.com]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. fabrydiseasenews.com [fabrydiseasenews.com]
- 16. Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ambroxol in Parkinson's: results of phase 2 trial published Cure Parkinson's [cureparkinsons.org.uk]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. MOVES-PD Clinical Trial Results Venglustat Cure Parkinson's [cureparkinsons.org.uk]
- 20. Safety and efficacy of venglustat in GBA1-associated Parkinson's disease: an international, multicentre, double-blind, randomised, placebo-controlled, phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]



- 21. mdsabstracts.org [mdsabstracts.org]
- 22. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 23. MDS Unified Parkinson's Disease Rating Scale (MDS-UPDRS) | Parkinson's UK [parkinsons.org.uk]
- 24. cms.gov [cms.gov]
- 25. Safety, Pharmacokinetics, and Pharmacodynamics of Oral Venglustat in Patients with Parkinson's Disease and a GBA Mutation: Results from Part 1 of the Randomized, Double-Blinded, Placebo-Controlled MOVES-PD Trial – ScienceOpen [scienceopen.com]
- 26. Review of the safety and efficacy of imiglucerase treatment of Gaucher disease PMC [pmc.ncbi.nlm.nih.gov]
- 27. fabrydiseasenews.com [fabrydiseasenews.com]
- 28. academic.oup.com [academic.oup.com]
- 29. Qualitative Study of the Patient Experience with Venglustat for Gaucher Disease Type 3 in a Phase 2 Open-Label, Multicenter, Multinational Study (LEAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 30. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 31. Clinical Studies | Cerezyme® (imiglucerase) [cerezyme.com]
- 32. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results PMC [pmc.ncbi.nlm.nih.gov]
- 33. rarediseases.sanofimedical.com [rarediseases.sanofimedical.com]
- To cite this document: BenchChem. [Venglustat Clinical Trial Outcomes: A Cross-Study Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608041#cross-study-comparison-of-venglustat-clinical-trial-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com